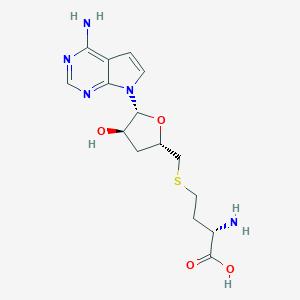
S-3'-Deoxy-7-deazaadenosylhomocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-3'-Deoxy-7-deazaadenosylhomocysteine, also known as 3'-dAHC, is a modified nucleoside analog that has been widely used in scientific research. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that plays a critical role in the regulation of the cellular methylation cycle.
Aplicaciones Científicas De Investigación
S-3'-Deoxy-7-deazaadenosylhomocysteine has been widely used in scientific research as a potent inhibitor of SAH hydrolase. SAH hydrolase is an enzyme that plays a critical role in the regulation of the cellular methylation cycle. Methylation is a fundamental process in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.
Mecanismo De Acción
S-3'-Deoxy-7-deazaadenosylhomocysteine works by inhibiting SAH hydrolase, which results in the accumulation of SAH. SAH is a potent inhibitor of methyltransferases, enzymes that catalyze the transfer of methyl groups to DNA, RNA, and proteins. The accumulation of SAH results in the inhibition of methyltransferases, which leads to the dysregulation of the cellular methylation cycle.
Biochemical and Physiological Effects:
The dysregulation of the cellular methylation cycle has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-3'-Deoxy-7-deazaadenosylhomocysteine is a potent inhibitor of SAH hydrolase and has been widely used in scientific research. However, it has some limitations for lab experiments. It is a relatively expensive reagent, and its synthesis requires specialized expertise. In addition, its potency may vary depending on the cell type and experimental conditions.
Direcciones Futuras
S-3'-Deoxy-7-deazaadenosylhomocysteine has significant potential for future research. Some of the future directions include:
1. Development of more potent and selective inhibitors of SAH hydrolase.
2. Investigation of the role of this compound in the regulation of the immune system.
3. Investigation of the role of this compound in the regulation of the gut microbiome.
4. Investigation of the role of this compound in the regulation of epigenetic modifications.
5. Investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurological disorders.
Conclusion:
This compound is a modified nucleoside analog that has significant potential for scientific research. It is a potent inhibitor of SAH hydrolase and has been shown to have various biochemical and physiological effects. Its future directions include the development of more potent and selective inhibitors of SAH hydrolase and investigation of its potential therapeutic use for various diseases.
Métodos De Síntesis
The synthesis of S-3'-Deoxy-7-deazaadenosylhomocysteine involves the modification of adenine at the 7th position by replacing the nitrogen atom with a carbon atom. The synthesis method includes the reaction of adenine with 3-bromo-2,4-dioxopentanoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the removal of the protecting groups.
Propiedades
| 110880-46-1 | |
Fórmula molecular |
C15H21N5O4S |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O4S/c16-10(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-3-1-9-12(17)18-7-19-13(9)20/h1,3,7-8,10-11,14,21H,2,4-6,16H2,(H,22,23)(H2,17,18,19)/t8-,10-,11+,14+/m0/s1 |
Clave InChI |
XMLLGYTYKPQIRW-HJUHTLPRSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N |
SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
SMILES canónico |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
| 110880-46-1 | |
Sinónimos |
7-ddAdo-HCY S-3'-deoxy-7-deazaadenosylhomocysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


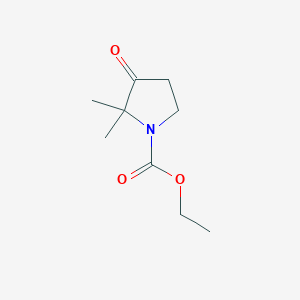
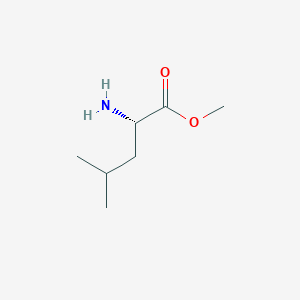
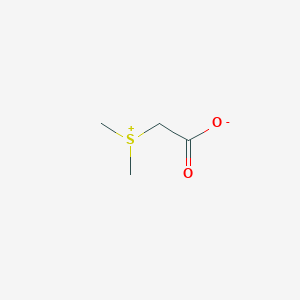
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
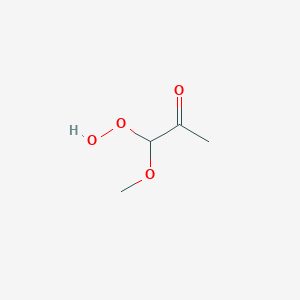
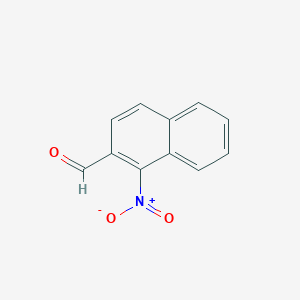
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
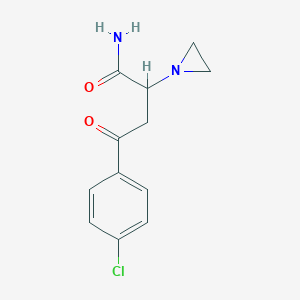
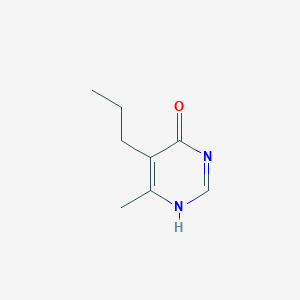
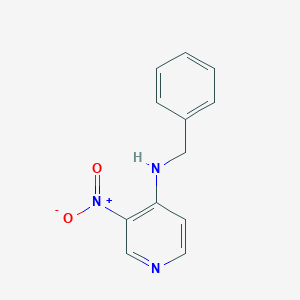
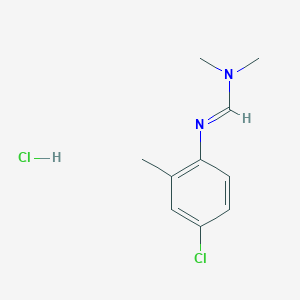
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
